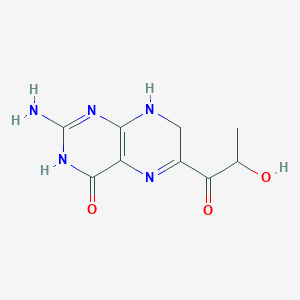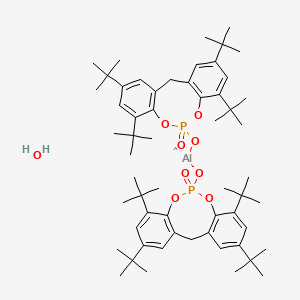
CID 18503514
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate]: is a third-generation organophosphate nucleating agent primarily used in crystalline polymers. It is known for its high rigidity, heat resistance, transparency, and hardness. This compound is highly effective in improving the mechanical properties and crystallization rates of polymers, making it a valuable additive in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] involves the reaction of aluminium hydroxide with bis(2,4,8,10-tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-oxide). The reaction typically occurs in the presence of a solvent such as methanol or DMSO under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over parameters such as temperature, pressure, and solvent purity. The process ensures high yield and purity of the final product, which is then used as a nucleating agent in polymer manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] primarily undergoes nucleophilic substitution reactions due to the presence of phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like methanol or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphates, while oxidation and reduction reactions can modify the hydroxyl and phosphate groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] is used as a nucleating and clarifying agent in the polymer industry. It enhances the mechanical properties and transparency of polymers such as polypropylene, PET, PBT, and polyamides .
Biology and Medicine: Its stability and non-toxicity make it a candidate for drug delivery systems and biomedical devices .
Industry: Industrially, this compound is used to improve the production efficiency of polymer products by shortening the molding cycle and enhancing the final product’s properties. It is particularly valuable in the manufacturing of high-performance plastics and packaging materials .
Wirkmechanismus
The mechanism of action of Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] involves its role as a nucleating agent. It promotes the crystallization of polymers by providing nucleation sites, which leads to a more uniform and fine-grained crystalline structure. This results in improved mechanical properties, such as increased rigidity and heat resistance .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4,8,10-tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-oxide) aluminium hydroxide
- Aluminium hydroxybis[2,2-methylen-bis(4,6-di-tert-butylphenyl)phosphate]
Uniqueness: Compared to similar compounds, Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] stands out due to its high efficiency as a nucleating agent. It offers superior mechanical properties and transparency, making it the most effective and safest additive for polypropylene stiffening and permeability modification .
Eigenschaften
Molekularformel |
C58H86AlO9P2 |
|---|---|
Molekulargewicht |
1016.2 g/mol |
InChI |
InChI=1S/2C29H43O4P.Al.H2O/c2*1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;;/h2*14-17H,13H2,1-12H3,(H,30,31);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
MUBYBLSNBCQXCW-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O[Al]OP4(=O)OC5=C(CC6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C)C=C(C=C5C(C)(C)C)C(C)(C)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


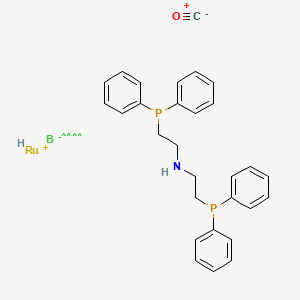
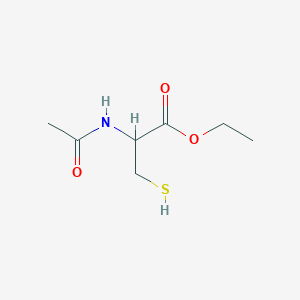
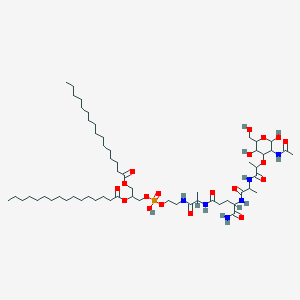
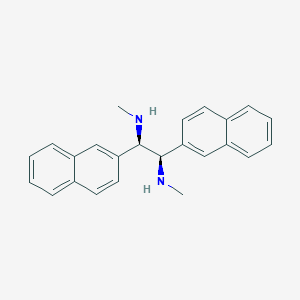
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
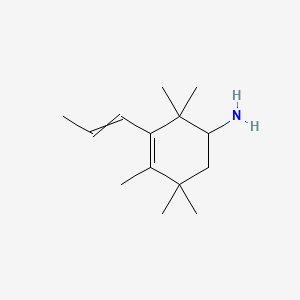

![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
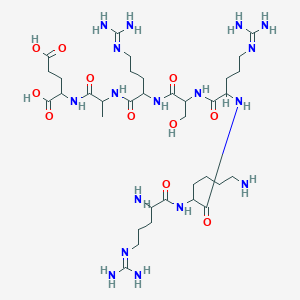
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
![2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)
